One of the significant applications of cobalt diacetylacetonate dihydrate is as a precursor for the synthesis of various catalysts. The well-defined structure and ease of manipulation of the acac ligand make Co(acac)2·2H2O a versatile starting material for preparing catalysts for organic transformations, polymerization reactions, and even some inorganic reactions []. By thermal decomposition or through reactions with other reagents, Co(acac)2·2H2O can be converted into different cobalt-based catalysts with desired properties for specific applications [].
Cobalt diacetylacetonate dihydrate is also employed in material science research for the preparation of advanced materials. Through various processing techniques, Co(acac)2·2H2O can be used as a precursor for thin film deposition, the production of nanoparticles, and the development of new magnetic materials []. The cobalt(II) center and the organic ligands contribute to the material's properties, allowing researchers to tailor them for specific applications in electronics, magnetics, and optoelectronics [].
While cobalt is an essential element for some biological processes, excessive cobalt exposure can be toxic. Interestingly, cobalt diacetylacetonate dihydrate has been explored for its potential use in biological research, particularly in studies related to cobalt transport and metabolism in cells []. By investigating the uptake and processing of Co(acac)2·2H2O by cells, researchers can gain insights into how cobalt homeostasis is maintained within organisms [].
Cobalt diacetylacetonate dihydrate consists of a cobalt(II) center coordinated by two acetylacetonate (acac) ligands and two water molecules. The acac ligands act as bidentate donors, binding through their oxygen atoms to form a six-membered chelate ring around the metal center. The molecular formula C₁₀H₁₄CoO₄·2H₂O reflects the inclusion of hydration water, which contributes to the compound’s stability in solid-state configurations. X-ray crystallographic studies of analogous metal acetylacetonates, such as nickel(II) acetate tetrahydrate, suggest an octahedral geometry for the cobalt complex, with the water molecules occupying axial positions.
The systematic name bis(acetylacetonato)cobalt(II) dihydrate adheres to IUPAC conventions, emphasizing the bidentate binding mode of the acac ligands. Alternative designations include Co(acac)₂·2H₂O and cobalt(II) 2,4-pentanedionate dihydrate. The “acac” abbreviation derives from the ligand’s trivial name, acetylacetone (2,4-pentanedione), which exists in equilibrium between keto and enol tautomers. Fluorinated analogs, such as hexafluoroacetylacetonate complexes, exhibit enhanced Lewis acidity and volatility but follow similar coordination principles.
The discovery of metal acetylacetonates dates to the late 19th century, with cobalt complexes emerging as model systems for studying coordination geometry and ligand field effects. Initial syntheses involved reacting cobalt salts with acetylacetone in aqueous or alcoholic media, a method still employed today. For example, cobalt(II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O) serves as a common precursor, reacting with acetylacetone under basic conditions to yield the dihydrate complex:
$$
\text{Co(CH}3\text{COO)}2 + 2\,\text{Hacac} + 2\,\text{H}2\text{O} \rightarrow \text{Co(acac)}2\cdot2\text{H}2\text{O} + 2\,\text{CH}3\text{COOH}
$$
The dihydrate’s stability arises from hydrogen bonding between water molecules and acac oxygen atoms, as observed in related hydrated metal complexes. Early X-ray diffraction studies confirmed the octahedral coordination sphere, with bond lengths and angles consistent with high-spin cobalt(II) configurations.
By the mid-20th century, cobalt acetylacetonates gained prominence as precursors for heterogeneous catalysts and magnetic materials. Their solubility in organic solvents facilitated their use in chemical vapor deposition (CVD) processes to produce cobalt oxide thin films. Additionally, the compound’s paramagnetic properties made it a candidate for nuclear magnetic resonance (NMR) shift reagents, enabling the resolution of complex spectra in organic chemistry. Recent advances in microwave-assisted synthesis have further optimized its production, reducing reaction times and improving yields.
Cobalt diacetylacetonate dihydrate is a staple in undergraduate and graduate laboratories for demonstrating chelate effects, isomerism, and magnetic susceptibility. Students synthesize the complex to observe its color changes (from pink to deep blue upon dehydration) and measure its electronic spectra, which reveal characteristic d-d transitions indicative of octahedral geometry. Thermogravimetric analysis (TGA) of the dihydrate illustrates ligand loss and water evaporation, providing practical insights into thermal stability.
In research settings, this complex serves as a precursor for cobalt-containing nanomaterials, including nanoparticles and metal-organic frameworks (MOFs). For instance, pyrolysis of Co(acac)₂·2H₂O under inert atmospheres yields metallic cobalt or Co₃O₄, depending on the temperature and gas environment. These materials find applications in lithium-ion batteries, electrocatalysis, and spintronic devices.
Furthermore, the complex’s Lewis acidity enables its use in organic transformations, such as the Hantzsch dihydropyridine synthesis, where it accelerates multicomponent reactions. Its redox activity also supports photocatalytic systems for CO₂ reduction, leveraging cobalt’s ability to shuttle between +2 and +3 oxidation states.
The synthesis of cobalt diacetylacetonate dihydrate typically begins with cobalt(II) precursors. While cobalt carbonate ($$ \text{CoCO}3 $$) is frequently used in literature [1] [2] [7], analogous reactions involving cobalt hydroxide ($$ \text{Co(OH)}2 $$) follow a similar mechanism. When $$ \text{Co(OH)}2 $$ reacts with acetylacetone ($$ \text{CH}3\text{COCH}2\text{COCH}3 $$) in aqueous conditions, ligand substitution occurs, forming the bis(acetylacetonato)cobalt(II) complex:
$$
\text{Co(OH)}2 + 2 \text{CH}3\text{COCH}2\text{COCH}3 \rightarrow \text{Co(C}5\text{H}7\text{O}2\text{)}2 + 2 \text{H}_2\text{O}
$$
Key parameters influencing yield and purity include:
Table 1: Reaction Conditions for Conventional Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes ligand substitution rate |
| Reaction Time | 2–3 hours | Prevents ligand degradation |
| Solvent | Water/ethanol mixture | Enhances solubility of intermediates |
The dihydrate form crystallizes preferentially under controlled humidity and temperature. Techniques for hydration state management include:
Sublimation under reduced pressure ($$10^{-3}$$–$$10^{-4}$$ Torr) at 150–170°C effectively isolates high-purity cobalt diacetylacetonate dihydrate [5]. This method eliminates solvent residues and inorganic byproducts, yielding crystals with >99% purity (via chelometric titration) [4].
Advantages:
Cobalt diacetylacetonate dihydrate readily forms adducts with Lewis bases (e.g., pyridine, tetrahydrofuran), altering its solubility and catalytic properties. For example, the pyridine adduct $$ \text{Co(C}5\text{H}7\text{O}2\text{)}2(\text{C}5\text{H}5\text{N})2 \cdot 2\text{H}2\text{O} $$ exhibits enhanced stability in aerobic conditions [5].
Synthetic Protocol:
Table 2: Properties of Selected Adducts
| Ligand | Melting Point (°C) | Solubility in CHCl₃ |
|---|---|---|
| Pyridine | 185–190 | High |
| 1,10-Phenanthroline | 220–225 | Moderate |
Cobalt diacetylacetonate dihydrate represents a significant example of transition metal β-diketonate complexes that have been extensively studied through X-ray diffraction techniques [1] [2]. The compound, with the molecular formula C₁₀H₁₈CoO₆, exhibits a molecular weight of 293.18 g/mol and is catalogued under multiple Chemical Abstracts Service registry numbers, including 67378-21-6 and 123334-29-2 [2] [3] [4].
X-ray diffraction investigations have revealed that cobalt diacetylacetonate dihydrate crystallizes with the cobalt center adopting an octahedral coordination environment [5] [6]. The crystallographic studies demonstrate that the structure consists of discrete molecular units where the cobalt(II) ion is surrounded by six oxygen atoms arranged at the corners of a distorted octahedron [6] [5]. The acetylacetonate ligands coordinate through their oxygen atoms in a bidentate chelating fashion, forming stable five-membered metallacycles [6] [5].
Comparative crystallographic analysis with related cobalt acetylacetonate complexes indicates that the compound exhibits typical geometric parameters for octahedral cobalt(II) complexes [5] [7]. The crystal structures reveal that the metal atom shows systematic variations in bond lengths depending on the coordination environment and the presence of additional ligands [6] [5].
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈CoO₆ |
| Molecular Weight (g/mol) | 293.18 |
| CAS Number | 67378-21-6 / 123334-29-2 |
| Coordination Number | 6 |
| Coordination Geometry | Octahedral |
| Co-O bond lengths (Å) | 1.88-2.04 |
| Typical Water Content | 2H₂O |
| Crystal Color | Light yellow to brown |
| Melting Point (°C) | 165-170 (decomposition) |
The coordination geometry of cobalt diacetylacetonate dihydrate is fundamentally octahedral, with the cobalt(II) center exhibiting a coordination number of six [6] [5]. Detailed bond length analyses from crystallographic studies reveal that the cobalt-oxygen distances fall within the range of 1.88 to 2.04 Å, which are consistent with typical values observed for octahedral cobalt(II) complexes [6] [8].
In the octahedral coordination sphere, the four equatorial positions are occupied by oxygen atoms from two bidentate acetylacetonate ligands, while the two axial positions are filled by water molecules [5] [6]. The Co-O bond lengths involving the acetylacetonate ligands typically range from 1.88 to 1.89 Å, representing the shorter distances due to the strong chelating effect of the β-diketonate ligands [6]. The axial Co-O bonds involving coordinated water molecules are generally longer, measuring approximately 2.03 to 2.04 Å [5].
The bond angles within the octahedral coordination sphere show slight deviations from the ideal 90° and 180° values, reflecting the distortions imposed by the chelating ligands [6]. The cis angles typically range from 82° to 96°, while the trans angles vary from 174° to 178° [6]. These geometric distortions are characteristic of metal acetylacetonate complexes and arise from the constraints imposed by the five-membered chelate rings formed by the bidentate ligands [6] [5].
The acetylacetonate ligands themselves exhibit delocalized bonding patterns, with carbon-oxygen bond lengths of approximately 1.27 Å, intermediate between typical single and double bond values [9] [10]. This delocalization contributes to the stability of the metal-ligand coordination and is reflected in the spectroscopic properties of the complex [9] [10].
Infrared spectroscopy provides crucial insights into the coordination behavior and structural characteristics of β-diketonate ligands in cobalt diacetylacetonate dihydrate [11] [12] [13]. The infrared spectrum of the complex exhibits diagnostic bands that clearly distinguish between the free acetylacetone ligand and its coordinated form in the metal complex [13] [12].
The most significant spectroscopic changes upon coordination involve the carbonyl and enolic carbon-carbon stretching vibrations [13] [12]. In free acetylacetone, the carbonyl stretching modes appear as a doublet at 1729 and 1710 cm⁻¹, corresponding to the two carbonyl groups in the keto tautomer [13]. However, upon coordination to the cobalt center, these bands undergo substantial shifts to lower frequencies, appearing in the range of 1580-1635 cm⁻¹ [13] [14]. This red-shift indicates the weakening of the carbon-oxygen double bond character due to electron donation to the metal center [13] [14].
The enolic carbon-carbon stretching vibration, which appears at 1621 cm⁻¹ in the free ligand, shifts to the range of 1516-1605 cm⁻¹ in the coordinated complex [13] [12]. This shift reflects the stabilization of the enolic form through chelation and the redistribution of electron density within the ligand upon coordination [13] [12].
Additional characteristic bands include the carbon-oxygen stretching modes at 1255-1275 cm⁻¹, methyl carbon-hydrogen stretching vibrations at 2920-2950 cm⁻¹, and methyl bending modes at 1350-1460 cm⁻¹ [13] [12]. The presence of coordinated water molecules is confirmed by broad absorption bands at 3400-3500 cm⁻¹ corresponding to hydroxyl stretching and a band at 1620-1640 cm⁻¹ attributed to the water bending mode [15] [13].
The metal-oxygen stretching vibrations appear in the low-frequency region between 400-600 cm⁻¹, providing direct evidence for the coordination of the acetylacetonate ligands to the cobalt center [15] [12]. These bands are particularly useful for confirming the formation of metal-ligand bonds and distinguishing between different coordination modes [15] [12].
| Vibrational Mode | Free Acetylacetone (cm⁻¹) | Metal Complex (cm⁻¹) |
|---|---|---|
| C=O stretching (carbonyl) | 1729, 1710 (keto) | 1580-1635 |
| C=C stretching (enolic) | 1621 (enol) | 1516-1605 |
| C-O stretching | 1200-1300 | 1255-1275 |
| C-H stretching (methyl) | 2924-2960 | 2920-2950 |
| C-H stretching (methyne) | 3005 | 2950-3000 |
| CH₃ bending | 1375, 1450 | 1350-1460 |
| Metal-O stretching | - | 400-600 |
| O-H stretching (water) | - | 3400-3500 |
| H-O-H bending (water) | - | 1620-1640 |
Nuclear magnetic resonance spectroscopy of cobalt diacetylacetonate dihydrate presents unique challenges and opportunities due to the paramagnetic nature of the cobalt(II) center [16] [17] [18]. The high-spin d⁷ electronic configuration of cobalt(II) results in three unpaired electrons, leading to significant paramagnetic effects that dramatically alter the appearance and characteristics of nuclear magnetic resonance spectra [16] [17] [18].
The most notable feature of nuclear magnetic resonance spectra of paramagnetic cobalt complexes is the occurrence of substantial paramagnetic chemical shifts [17] [18] [19]. Proton resonances can be shifted over an extremely wide range, from approximately -50 to +200 parts per million, far exceeding the typical diamagnetic range [17] [20] [21]. Similarly, carbon-13 resonances exhibit shifts ranging from -100 to +450 parts per million [17] [20]. These large shifts arise from the hyperfine coupling between the nuclear spins and the unpaired electron spins on the cobalt center [17] [18] [22].
The paramagnetic shifts follow Curie law behavior, showing an inverse relationship with temperature [17] [18]. This temperature dependence provides valuable information about the electronic structure and magnetic properties of the complex [17] [18]. The magnitude and direction of the shifts depend on the nature of the hyperfine coupling, which can be either contact (through-bond) or dipolar (through-space) in origin [18] [22].
Another characteristic feature of paramagnetic nuclear magnetic resonance spectra is significant line broadening [16] [17] [18] [19]. The unpaired electrons cause enhanced nuclear spin relaxation through electron-nuclear dipolar coupling, resulting in very short transverse relaxation times (T₂) and consequently broad spectral lines [18] [19] [22]. This broadening effect is distance-dependent, following an r⁻⁶ relationship, where r represents the spatial distance between the nucleus and the paramagnetic center [19] [23].
The longitudinal relaxation times (T₁) are also dramatically shortened in paramagnetic systems, typically falling in the millisecond range compared to seconds for diamagnetic compounds [16] [17] [24]. These short relaxation times can be advantageous for rapid data acquisition but may also lead to incomplete relaxation between pulses if proper pulse sequences are not employed [16] [17].
Cobalt-59 nuclear magnetic resonance spectroscopy, while challenging due to the quadrupolar nature of the nucleus (spin 7/2), can provide direct information about the cobalt coordination environment [16] [25]. The cobalt-59 chemical shift range spans an enormous 18,000 parts per million, from -4000 to +14000 parts per million [16]. The cobalt-59 resonance is particularly sensitive to substitution patterns on the acetylacetonate ligands and can distinguish between different coordination geometries [25].
| Nuclear Magnetic Resonance Parameter | Cobalt(II) Complexes |
|---|---|
| ¹H Nuclear Magnetic Resonance Chemical Shift Range | -50 to +200 ppm |
| ¹³C Nuclear Magnetic Resonance Chemical Shift Range | -100 to +450 ppm |
| ⁵⁹Co Nuclear Magnetic Resonance Chemical Shift Range | -4000 to +14000 ppm |
| Line Broadening Effect | Significant broadening |
| Spin State | High-spin d⁷ (S=3/2) |
| Magnetic Moment | 4.3-5.2 BM |
| Relaxation Time (T₁) | Very short (ms range) |
| Observable Nuclei | Limited by paramagnetic effects |
| Temperature Dependence | Curie law behavior |